Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester
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Overview
Description
Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzotriazole moiety, a methylthio group, and a fluorenylmethyl ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The key steps include:
Formation of Benzotriazole Derivative: The initial step involves the reaction of benzotriazole with a suitable acylating agent to form the benzotriazol-1-ylcarbonyl intermediate.
Introduction of Methylthio Group:
Coupling with Fluorenylmethyl Ester: The final step involves the coupling of the intermediate with fluorenylmethyl ester under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzotriazole moiety.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various carbamate derivatives.
Scientific Research Applications
Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Known for its use as a pesticide and herbicide.
Carbamic acid, N-phenyl-, 1-methylethyl ester: Used in various industrial applications.
Uniqueness
Carbamic acid,[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-,9H-fluoren-9-ylmethyl ester is unique due to its combination of a benzotriazole moiety, a methylthio group, and a fluorenylmethyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMZYQHYMANTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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